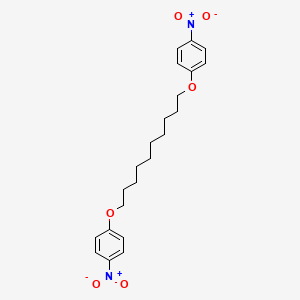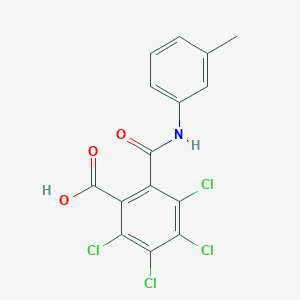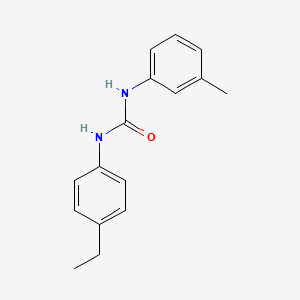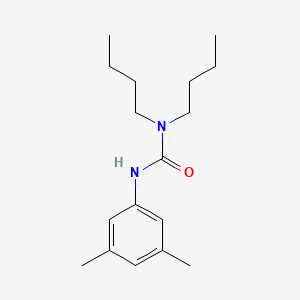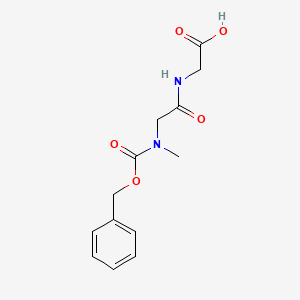
Carbobenzyloxysarcosylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbobenzyloxysarcosylglycine is a chemical compound with the molecular formula C13H16N2O5. It is often used in organic synthesis, particularly in peptide chemistry, due to its role as a protecting group for amines. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
Carbobenzyloxysarcosylglycine can be synthesized through a multi-step process involving the protection of sarcosine and glycine. The initial step typically involves the protection of the amine group of sarcosine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected sarcosine with glycine under peptide coupling conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
Carbobenzyloxysarcosylglycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, typically using catalytic hydrogenation with palladium on carbon (Pd-C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd-C and hydrogen gas is a standard method for removing the Cbz group.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized products, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Carbobenzyloxysarcosylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amine groups.
Biology: The compound is used in the synthesis of biologically active peptides and proteins, facilitating the study of their structure and function.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is employed in the large-scale synthesis of peptides and other complex molecules for pharmaceutical and biotechnological applications.
作用機序
The mechanism of action of carbobenzyloxysarcosylglycine primarily involves its role as a protecting group. The Cbz group protects the amine functionality during synthetic processes, preventing unwanted reactions. The removal of the Cbz group is achieved through catalytic hydrogenation, which cleaves the benzyloxy group, releasing the free amine. This process is crucial in the stepwise synthesis of peptides and other amine-containing compounds.
類似化合物との比較
Similar Compounds
- Carbobenzyloxy-L-tyrosylglycine
- Carbobenzyloxy-L-valylglycylglycine
- Carbobenzyloxyserylbenzyl ester
Uniqueness
Carbobenzyloxysarcosylglycine is unique due to its specific structure and the stability of the Cbz protecting group. Compared to other protecting groups, the Cbz group is relatively easy to remove under mild conditions, making it highly useful in peptide synthesis. Additionally, the compound’s ability to undergo various chemical reactions while maintaining the integrity of the protected amine group sets it apart from other similar compounds.
特性
CAS番号 |
15146-74-4 |
|---|---|
分子式 |
C13H16N2O5 |
分子量 |
280.28 g/mol |
IUPAC名 |
2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H16N2O5/c1-15(8-11(16)14-7-12(17)18)13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,17,18) |
InChIキー |
HZTCJXSEHNRBTH-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)NCC(=O)O)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


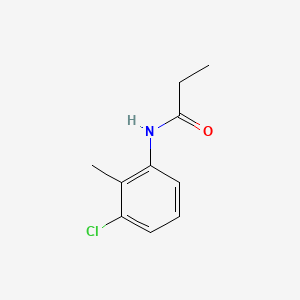
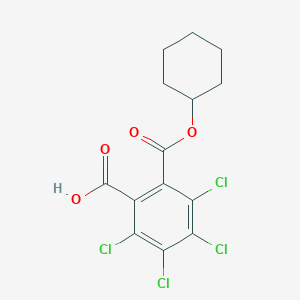
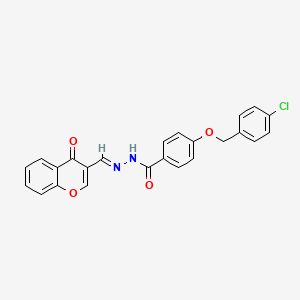
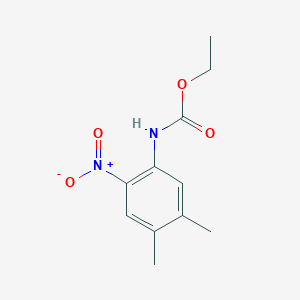
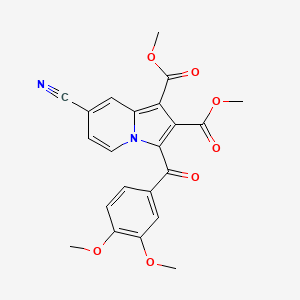
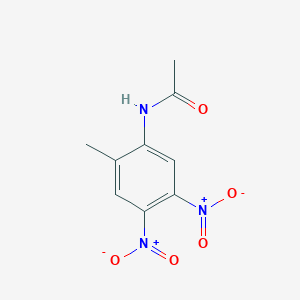

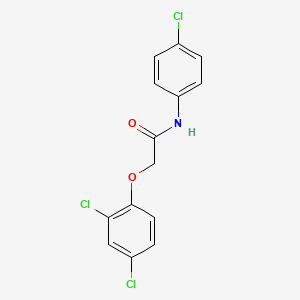
![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
